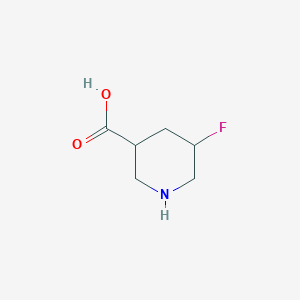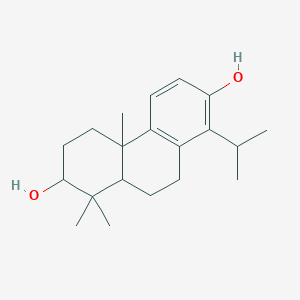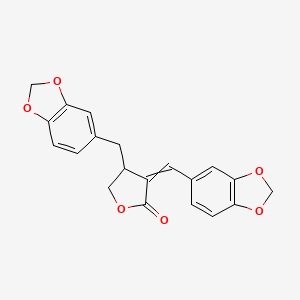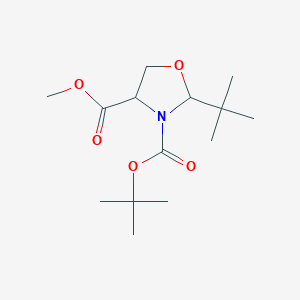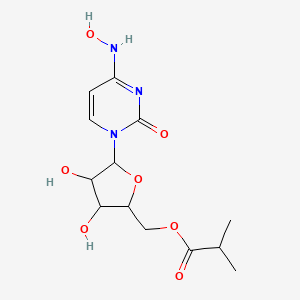![molecular formula C17H20F2N4O3S B15285423 (2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B15285423.png)
(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Omarigliptin, also known as MK-3102, is a potent, long-acting oral antidiabetic drug belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class. It is used for the once-weekly treatment of type 2 diabetes mellitus. Omarigliptin works by inhibiting the enzyme DPP-4, which increases the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic peptide (GIP). These hormones help regulate blood glucose levels by increasing insulin secretion and decreasing glucagon release .
Vorbereitungsmethoden
The synthesis of Omarigliptin involves several key steps, including the use of ruthenium-catalyzed reactions. The synthetic route typically includes the following steps :
Dynamic Kinetic Resolution (DKR) Reduction: A racemic α-aminoketone is reduced to set two contiguous stereogenic centers.
Cycloisomerization: A bis-homopropargylic alcohol undergoes cycloisomerization to form a dihydropyran.
Ruthenium-Catalyzed Oxidation: The dihydropyran is oxidized to the desired pyranone.
Reductive Amination: A highly functionalized pyranone undergoes reductive amination with a mesylated pyrazole, followed by deprotection of a Boc group.
Industrial production methods involve scaling up these reactions to produce Omarigliptin in large quantities while maintaining high selectivity and efficiency .
Analyse Chemischer Reaktionen
Omarigliptin undergoes several types of chemical reactions, including:
Reduction: The DKR reduction of a racemic α-aminoketone to set stereogenic centers.
Cycloisomerization: The conversion of bis-homopropargylic alcohol to dihydropyran.
Oxidation: Ruthenium-catalyzed oxidation of pyranol to pyranone.
Reductive Amination: The reaction of pyranone with mesylated pyrazole to form Omarigliptin.
Common reagents and conditions used in these reactions include ruthenium catalysts, mesylated pyrazole, and Boc deprotection agents. The major products formed from these reactions are the intermediates and final product, Omarigliptin .
Wissenschaftliche Forschungsanwendungen
Omarigliptin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Omarigliptin serves as a model compound for studying DPP-4 inhibitors and their synthesis.
Biology: Research on Omarigliptin helps understand the role of incretin hormones in glucose regulation.
Wirkmechanismus
Omarigliptin exerts its effects by inhibiting the enzyme DPP-4, which is responsible for degrading incretin hormones. By inhibiting DPP-4, Omarigliptin increases the levels of GLP-1 and GIP, which in turn:
Increase Insulin Secretion: In response to elevated blood glucose levels.
Decrease Glucagon Release: Reducing hepatic glucose production.
Slow Gastric Emptying: Helping to control postprandial glucose levels
Vergleich Mit ähnlichen Verbindungen
Omarigliptin is compared with other DPP-4 inhibitors such as alogliptin, linagliptin, saxagliptin, and sitagliptin. The key differences include:
Dosing Frequency: Omarigliptin is administered once weekly, whereas other DPP-4 inhibitors are typically administered once daily.
Efficacy: Omarigliptin has shown similar glycemic efficacy to other DPP-4 inhibitors in clinical trials.
Safety Profile: Omarigliptin has a favorable safety profile with a low incidence of adverse events.
Similar compounds include alogliptin, linagliptin, saxagliptin, and sitagliptin, which are also DPP-4 inhibitors used for the treatment of type 2 diabetes mellitus .
Eigenschaften
Molekularformel |
C17H20F2N4O3S |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2-(2,5-difluorophenyl)-5-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine |
InChI |
InChI=1S/C17H20F2N4O3S/c1-27(24,25)23-7-10-6-22(8-16(10)21-23)12-5-15(20)17(26-9-12)13-4-11(18)2-3-14(13)19/h2-4,7,12,15,17H,5-6,8-9,20H2,1H3 |
InChI-Schlüssel |
MKMPWKUAHLTIBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1C=C2CN(CC2=N1)C3CC(C(OC3)C4=C(C=CC(=C4)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![spiro[3H-1-benzofuran-2,4'-piperidine]-3-amine;dihydrochloride](/img/structure/B15285350.png)

![N-[(1R)-2-[[(1S,2R,3S)-1-(Cyclohexylmethyl)-3-cyclopropyl-2,3-dihydroxypropyl]amino]-2-oxo-1-(4-thiazolylmethyl)ethyl]-1H-benzimidazole-2-carboxamide; Ro 116-6446/008](/img/structure/B15285372.png)
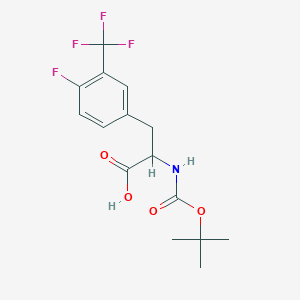
![2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B15285389.png)
![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B15285396.png)
![Sodium;[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B15285403.png)


